BDP FL-PEG5-propargyl

Übersicht

Beschreibung

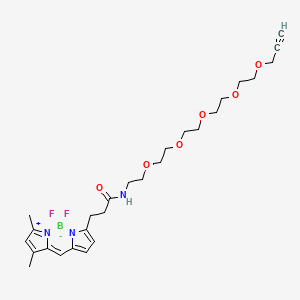

BDP FL-PEG5-propargyl is a compound that features a boron-dipyrromethene (BDP) fluorophore linked to a polyethylene glycol (PEG) spacer arm, which terminates in a reactive propargyl group. This structure allows for site-specific conjugation via Click Chemistry, making it ideal for labeling antibodies, proteins, or probes. The hydrophilic PEG spacer enhances water solubility, making it suitable for various biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BDP FL-PEG5-propargyl involves several steps:

Synthesis of BDP Fluorophore: The BDP fluorophore is synthesized by reacting pyrrole with a boron-containing compound under controlled conditions to form the boron-dipyrromethene core.

Attachment of PEG Spacer: The PEG spacer is then attached to the BDP fluorophore through a series of reactions involving esterification or amidation.

Introduction of Propargyl Group: Finally, the propargyl group is introduced to the PEG spacer via a nucleophilic substitution reaction, resulting in the formation of this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of BDP Fluorophore: Large-scale synthesis of the BDP fluorophore using industrial reactors.

PEGylation: Attachment of the PEG spacer to the BDP fluorophore using automated systems to ensure consistency and purity.

Propargylation: Introduction of the propargyl group using high-throughput reactors to achieve the desired product in large quantities

Analyse Chemischer Reaktionen

Types of Reactions

BDP FL-PEG5-propargyl undergoes several types of chemical reactions:

Click Chemistry: The propargyl group reacts with azides in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Substitution Reactions:

Common Reagents and Conditions

Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazoles.

Nucleophiles: Employed in substitution reactions to introduce different functional groups

Major Products

Triazoles: Formed from Click Chemistry reactions.

Substituted Derivatives: Resulting from nucleophilic substitution reactions

Wissenschaftliche Forschungsanwendungen

BDP FL-PEG5-propargyl has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for studying molecular interactions and reaction mechanisms.

Biology: Employed in labeling proteins, nucleic acids, and other biomolecules for imaging and tracking purposes.

Medicine: Utilized in diagnostic assays and therapeutic research, particularly in the development of targeted drug delivery systems.

Industry: Applied in the development of advanced materials and nanotechnology

Wirkmechanismus

The mechanism of action of BDP FL-PEG5-propargyl involves its ability to conjugate with target molecules via Click Chemistry. The propargyl group reacts with azides to form stable triazole linkages, allowing for the specific labeling of biomolecules. The BDP fluorophore provides strong fluorescence, enabling the visualization and tracking of the conjugated molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

BDP FL-PEG3-propargyl: Similar structure but with a shorter PEG spacer.

BDP FL-PEG7-propargyl: Similar structure but with a longer PEG spacer.

BDP FL-PEG5-azide: Contains an azide group instead of a propargyl group

Uniqueness

BDP FL-PEG5-propargyl is unique due to its optimal PEG spacer length, which provides a balance between water solubility and flexibility for conjugation. The propargyl group allows for efficient Click Chemistry reactions, making it a versatile tool for various applications .

Biologische Aktivität

BDP FL-PEG5-propargyl is a fluorescent compound that combines the properties of BDP FL, a boron-dipyrromethene (BODIPY) dye, with a polyethylene glycol (PEG) spacer and a propargyl group. This structure enhances its solubility and biocompatibility, making it suitable for various biological applications, including imaging and drug delivery.

| Property | Value |

|---|---|

| Molecular Formula | C26H39BF2N6O6 |

| Molecular Weight | 580.4 g/mol |

| Fluorescence Emission | λ_em = 530 nm |

| Solubility | Soluble in water and organic solvents |

| Functional Group | Propargyl |

This compound acts primarily as a fluorescent probe, leveraging the BODIPY core's high quantum yield and stability. The incorporation of the PEG spacer enhances water solubility and reduces non-specific binding, which is crucial for in vivo applications. The propargyl moiety allows for click chemistry reactions, facilitating conjugation with biomolecules or targeting ligands.

Biological Applications

- Imaging : this compound is utilized in fluorescence microscopy to visualize cellular processes. Its high brightness and photostability make it an excellent candidate for tracking biological events in real-time.

- Drug Delivery : The PEG component improves the pharmacokinetics of therapeutic agents by increasing circulation time and reducing immunogenicity. This property is particularly beneficial in cancer therapy, where targeted delivery can enhance treatment efficacy while minimizing side effects.

- Targeting Studies : The propargyl group allows for the attachment of various targeting moieties, such as antibodies or peptides, enabling selective delivery to specific cell types or tissues.

Case Study 1: Cancer Imaging

A study demonstrated that this compound could effectively label glioblastoma cells in vitro. The fluorescence intensity correlated with cell density, allowing for precise imaging of tumor margins during surgical procedures. This capability was attributed to the selective uptake of the probe by cancerous cells compared to normal cells, showcasing its potential as an intraoperative imaging agent .

Case Study 2: Drug Delivery System

In another investigation, this compound was conjugated to a chemotherapeutic agent and tested in a murine model of breast cancer. The results indicated that the conjugate exhibited enhanced therapeutic efficacy due to improved accumulation at the tumor site, attributed to the EPR (enhanced permeability and retention) effect facilitated by PEGylation .

Research Findings

Recent studies have focused on optimizing the properties of this compound for enhanced biological activity:

- Fluorescence Characteristics : Research has shown that modifications to the PEG chain length can significantly impact solubility and fluorescence intensity, suggesting that careful design can tailor the compound for specific applications .

- Biocompatibility Assessments : Toxicity studies indicate that this compound exhibits low cytotoxicity across various cell lines, making it a promising candidate for clinical applications .

Eigenschaften

IUPAC Name |

3-(2,2-difluoro-10,12-dimethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38BF2N3O6/c1-4-10-35-12-14-37-16-18-39-19-17-38-15-13-36-11-9-31-27(34)8-7-24-5-6-25-21-26-22(2)20-23(3)32(26)28(29,30)33(24)25/h1,5-6,20-21H,7-19H2,2-3H3,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYLESDPNBDJRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCOCCOCCOCCOCCOCC#C)C=C3[N+]1=C(C=C3C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38BF2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.